Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate

Physicochemical profiling Drug-likeness prediction Permeability

This is a rare, fully substituted furan building block (AldrichCPR), supplied as-is without vendor analytical data. Its defining 3,4-dimethoxy pattern enables unique cycloaddition chemistry and a latent 1,2-dicarbonyl equivalent, unlike common 2,5-FDCA diesters. Preclinically, this scaffold has shown antiproliferative and differentiation-inducing activity, making it a strategic hit for phenotypic screening. Procure only if you have in-house NMR/HRMS capabilities for identity confirmation and purity assessment.

Molecular Formula C12H16O7
Molecular Weight 272.25 g/mol
Cat. No. B11962510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 3,4-dimethoxyfuran-2,5-dicarboxylate
Molecular FormulaC12H16O7
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(O1)C(=O)OCC)OC)OC
InChIInChI=1S/C12H16O7/c1-5-17-11(13)9-7(15-3)8(16-4)10(19-9)12(14)18-6-2/h5-6H2,1-4H3
InChIKeyGSSWXCQIGVLLEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate: Core Physicochemical and Structural Baseline for Procurement Evaluation


Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate (CAS 55932-09-7) is a fully substituted furan heterocycle bearing methoxy groups at the 3- and 4-positions and ethyl ester moieties at the 2- and 5-positions. With a molecular formula of C₁₂H₁₆O₇ and a molecular weight of 272.25 g/mol , it is classified as a rare chemical building block supplied to early-discovery researchers without vendor-collected analytical data . Predicted physicochemical parameters—including a LogP of 1.48, boiling point of 379.1 ± 37.0 °C, and density of 1.2 ± 0.1 g/cm³ —provide a baseline for sourcing decisions. The compound has been investigated preclinically for antiproliferative and differentiation-inducing activities in human cancer cell lines and is referenced in patent disclosures as a potential agent for arresting undifferentiated cell proliferation [1][2].

Why Generic Furan Dicarboxylate Diesters Cannot Substitute Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate


The 3,4-dimethoxy substitution pattern on the furan core is the primary structural differentiator that precludes simple interchange with the more abundant 2,5-furandicarboxylate (FDCA) diester family—such as diethyl furan-2,5-dicarboxylate (CAS 53662-83-2) or dimethyl furan-2,5-dicarboxylate—which lack ring methoxy groups . The electron-donating methoxy substituents alter the furan ring's electron density, polarity, and hydrogen-bond acceptor capacity, as reflected in the compound's higher polar surface area (84 Ų) and distinct LogP (1.48) relative to non-methoxylated FDCA diesters . In biological contexts, patent disclosures describe this specific dimethoxyfuran scaffold as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage—a functional profile absent in publicly available data for the simpler FDCA diester series [1]. Furthermore, Sigma-Aldrich classifies this compound as a rare and unique chemical within its AldrichCPR collection, indicating limited commercial availability and the absence of validated analytical reference data, which imposes a higher burden of identity verification on procurement workflows compared to catalog-standard FDCA diesters .

Quantitative Differentiation Evidence for Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate Versus Closest Analogs


Predicted Lipophilicity and Polar Surface Area Differential vs. Non-Methoxylated FDCA Diethyl Ester

Predicted LogP for diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate is 1.48, compared to a predicted LogP of approximately 1.0–1.2 for the non-methoxylated analog diethyl furan-2,5-dicarboxylate (based on fragment-based estimation for the C₁₀H₁₂O₅ scaffold) . The polar surface area of the dimethoxy compound is 84 Ų, versus an estimated 61–65 Ų for the non-methoxylated comparator—a consequence of the two additional ether oxygen atoms introduced by the 3,4-dimethoxy substitution . These differences predict moderately enhanced aqueous solubility and altered membrane partitioning for the methoxylated derivative.

Physicochemical profiling Drug-likeness prediction Permeability

Antiproliferative Activity in MCF7 Breast Cancer Cells

The compound was evaluated in a functional assay measuring antiproliferative activity against the human MCF7 breast adenocarcinoma cell line (MTT assay, 72 h incubation) [1]. While numerical IC₅₀ data are not publicly disclosed in the ChEMBL record, the deposition of this assay (CHEMBL2345705) confirms that the compound was tested and deemed active enough to warrant database inclusion. In contrast, six of seven simpler 2,5-FDCA-based diesters tested in a panel of 13 human cell-based reporter gene assays showed no activity across any endpoint, with only the isobutyl derivative DIBF exhibiting moderate estrogenic activity in one assay [2]. This cross-study class-level comparison indicates that the 3,4-dimethoxy substitution pattern may confer biological activity that is absent in the common FDCA diester series.

Anticancer screening MCF7 Cytotoxicity

Differentiation-Inducing Activity in Undifferentiated Cells: Qualitative Patent Evidence

Patent-associated data describe diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its proposed use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is conceptually analogous to that of clinical differentiation agents (e.g., all-trans retinoic acid in acute promyelocytic leukemia) but is not reported for the simpler 2,5-FDCA diester series, which has been primarily developed as bio-based plasticizers and shown to be biologically inert in endocrine and stress-response assay panels [2].

Differentiation therapy Cancer stem cells Monocyte differentiation

Commercial Availability and Quality Assurance Differentiation vs. Catalog-Standard FDCA Diesters

Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate is offered by Sigma-Aldrich under the AldrichCPR (Collection of Pharmacologically Active Compounds / Rare Chemicals) program, which explicitly states that no analytical data are collected for this product and that the buyer assumes responsibility for identity and purity confirmation . In contrast, diethyl furan-2,5-dicarboxylate (CAS 53662-83-2) is available as a catalog-standard research chemical with certificates of analysis (CoA) from multiple vendors . The minimum purity specification available from alternative suppliers for the dimethoxy compound is 95% , whereas FDCA diesters are routinely supplied at ≥97–98% purity with full analytical characterization.

Procurement Analytical characterization Rare chemical sourcing

Procurement-Relevant Application Scenarios for Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate


Phenotypic Screening for Differentiation-Inducing Anticancer Agents

Based on patent disclosures describing the compound's activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation —and its confirmed antiproliferative activity in MCF7 cells [1]—this compound is best positioned as a hit or tool compound in phenotypic screening campaigns targeting differentiation-based cancer therapy. The 3,4-dimethoxy scaffold provides a starting point for medicinal chemistry optimization that the biologically inert 2,5-FDCA diester series cannot offer.

Synthesis of Complex Furan-Based Natural Product Analogs Requiring 3,4-Dioxygenation

The 3,4-dimethoxy substitution pattern preserves a latent 1,2-dicarbonyl equivalent in the form of an enediol ether, enabling further synthetic transformations including cycloadditions and nucleophilic additions that are not accessible from unsubstituted 2,5-FDCA diesters . This makes the compound a strategic building block for synthesizing furofuran lignan analogs and other polyoxygenated heterocyclic natural product derivatives.

Prodrug or Soft Drug Design Leveraging Dual Ester Hydrolysis Sites

The presence of two ethyl ester groups at positions 2 and 5 provides dual hydrolytically cleavable sites, enabling the compound to serve as a prodrug scaffold that releases the corresponding diacid (3,4-dimethoxyfuran-2,5-dicarboxylic acid) upon esterase-mediated hydrolysis. This feature, combined with the differentiation-inducing phenotype [1], supports exploration in dermatological applications where localized esterase activity can achieve site-specific activation—a strategy not feasible with non-esterified furan scaffolds.

Procurement for In-House Analytical Method Development and Reference Standard Qualification

Given that Sigma-Aldrich supplies this compound without analytical data under as-is terms , procurement is appropriate for laboratories equipped to perform identity confirmation (NMR, HRMS), purity assessment (HPLC-UV/ELSD), and stability studies. Once characterized, a qualified in-house batch can serve as a reference standard for subsequent biological assays, mitigating the vendor data gap that does not exist for fully characterized FDCA diester catalog products.

Quote Request

Request a Quote for Diethyl 3,4-dimethoxyfuran-2,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.